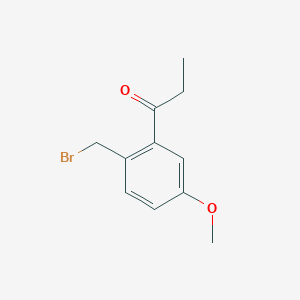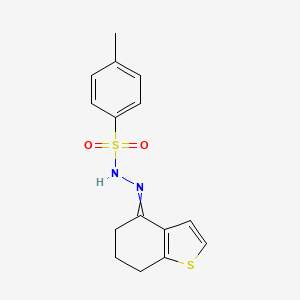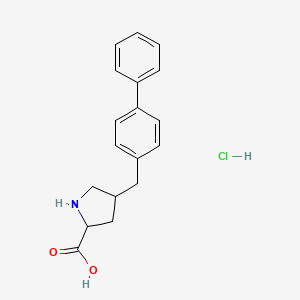![molecular formula C19H17N3O4 B14075626 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- CAS No. 909354-65-0](/img/structure/B14075626.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is an organic compound with a heterocyclic core. It is known for its unique structure and properties, making it a valuable compound in various scientific fields. The compound is characterized by its crystalline colorless solid form and its ability to decompose upon heating, releasing carbon dioxide and acetone .
Métodos De Preparación
The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method yields the compound in excellent purity and quantity. Industrial production methods may involve alternative routes, such as the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Análisis De Reacciones Químicas
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used as an intermediate in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is unique due to its high acidity and stability. Similar compounds include:
Barbituric Acid: Shares some properties with 1,3-Dioxane-4,6-dione but differs in its chemical structure and reactivity.
Dimethyl Malonate: Although closely related, it is significantly less acidic compared to 1,3-Dioxane-4,6-dione.
These comparisons highlight the unique properties and applications of 1,3-Dioxane-4,6-dione, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
909354-65-0 |
|---|---|
Fórmula molecular |
C19H17N3O4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-[(4-phenyldiazenylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H17N3O4/c1-19(2)25-17(23)16(18(24)26-19)12-20-13-8-10-15(11-9-13)22-21-14-6-4-3-5-7-14/h3-12,20H,1-2H3 |
Clave InChI |
HGEGSWZIZWNWOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


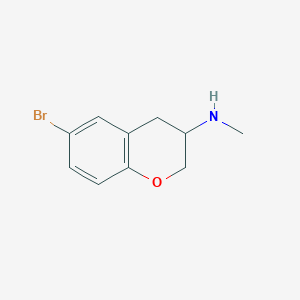
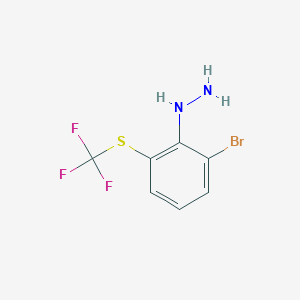
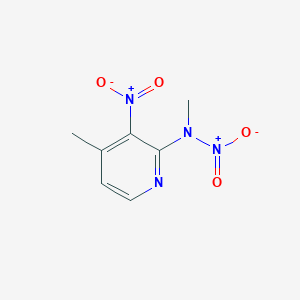
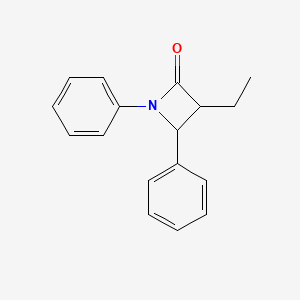
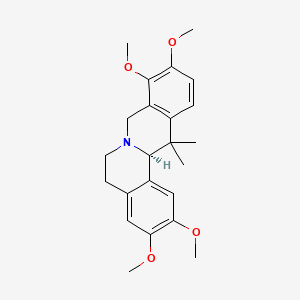
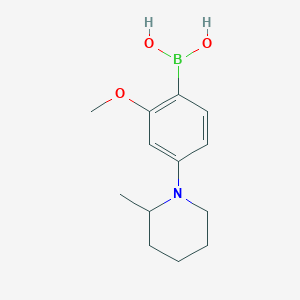
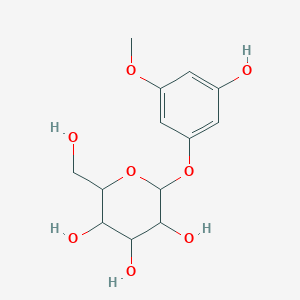
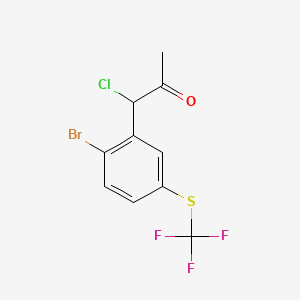
![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
